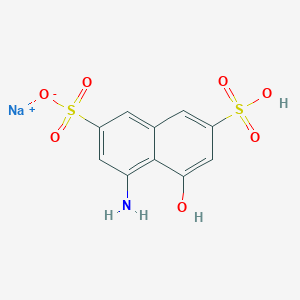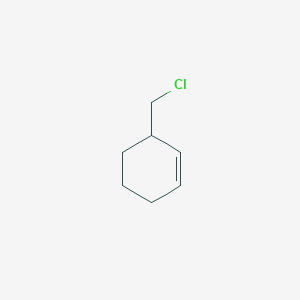
3-(Chloromethyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)cyclohexene is a chemical compound that is widely used in scientific research. This compound is synthesized through a specific method and has numerous applications in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)cyclohexene involves the formation of covalent bonds with certain proteins and enzymes. This reaction leads to the inhibition of the activity of these enzymes and proteins, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Chloromethyl)cyclohexene depend on the specific enzymes and proteins that it interacts with. This compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which can lead to cell death. It has also been shown to inhibit the activity of certain neurotransmitters, which can affect the central nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Chloromethyl)cyclohexene in lab experiments include its high purity and stability, which allows for accurate and reproducible results. However, the limitations of using this compound include its toxicity and potential for adverse effects on living organisms.
Future Directions
There are numerous future directions for the use of 3-(Chloromethyl)cyclohexene in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the mechanism of action of this compound. Additionally, this compound could be used in the study of the interactions between proteins and enzymes, which could lead to a better understanding of various biological processes.
Conclusion:
In conclusion, 3-(Chloromethyl)cyclohexene is a valuable compound in scientific research, with numerous applications in biochemistry and physiology. Its mechanism of action and biochemical and physiological effects make it a useful tool for studying various biological processes. While there are limitations to its use, the future directions for this compound are promising and could lead to significant advances in the field of scientific research.
Synthesis Methods
The synthesis of 3-(Chloromethyl)cyclohexene involves the reaction of cyclohexene with chlorine gas in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the product is purified using various techniques such as distillation and chromatography.
Scientific Research Applications
3-(Chloromethyl)cyclohexene has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds. This compound is also used in the study of the mechanism of action of certain enzymes and proteins. Additionally, it is used in the synthesis of drugs and pharmaceuticals.
properties
IUPAC Name |
3-(chloromethyl)cyclohexene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACCMFFWOVQQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339533 |
Source


|
| Record name | 3-(Chloromethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)cyclohexene | |
CAS RN |
19509-49-0 |
Source


|
| Record name | 3-(Chloromethyl)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
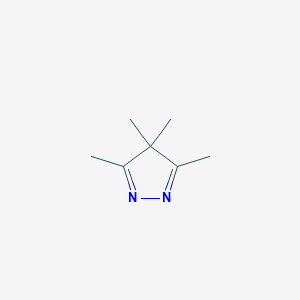
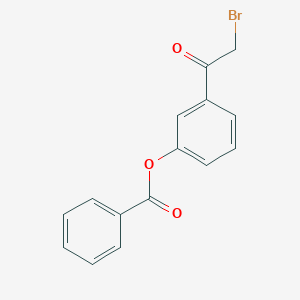




![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
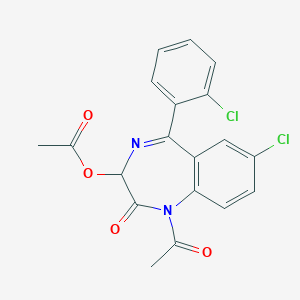
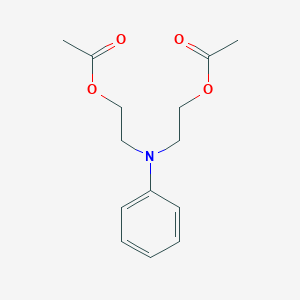
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
